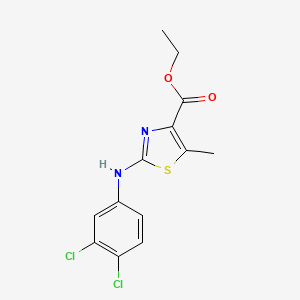

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

描述

属性

IUPAC Name |

ethyl 2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKNGSXPUZRIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis Steps:

- Starting Material Preparation : The synthesis begins with the preparation of the parent carboxylic acid, which may involve the reaction of appropriate precursors to form the thiazole ring.

- Esterification : The carboxylic acid is then converted into its ethyl ester form through an esterification reaction, typically using ethanol in the presence of an acid catalyst.

- Purification : The resulting ester is purified using techniques such as column chromatography to achieve high purity.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight and formula.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the molecule.

Data Table: Comparison of Thiazole Derivatives

| Compound | CAS No. | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|---|

| 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester | 1715292-19-5 | C13H12Cl2N2O2S | 331.2 g/mol | Drug development, potential anti-inflammatory and antimicrobial activities |

| 2-((3,5-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid | - | C11H10Cl2N2O2S | 303.2 g/mol | Similar biological activities |

Chemical Reactivity and Derivatization

The compound can participate in various chemical reactions typical for carboxylic acid esters and amines, indicating potential for further derivatization. This versatility makes it a valuable intermediate in organic synthesis.

化学反应分析

Types of Reactions

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that thiazole derivatives, including 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, exhibit significant anticancer activity. A study demonstrated that modifications in the thiazole ring could enhance the cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of research, suggesting its potential as a lead compound for developing new anticancer drugs .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have highlighted its effectiveness in inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. Such properties make it a candidate for further investigation in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

Pesticidal Activity

Research into the agricultural applications of this compound has revealed its potential as a pesticide. Preliminary studies indicate that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides. Its mechanism is believed to involve disruption of the pests' metabolic pathways, leading to their mortality .

Material Science

Synthesis of Novel Materials

The unique chemical structure of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester allows for its use in synthesizing novel materials with enhanced properties. For instance, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and packaging .

Case Studies

作用机制

The mechanism of action of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole-4-carboxylic acid ethyl esters with varying substituents. Below is a detailed comparison with analogs, focusing on structural features, elemental composition, and synthesis methods.

Structural Analogues with Varying Phenylamino Substituents

The following compounds share the thiazole-4-carboxylic acid ethyl ester backbone but differ in substituents on the phenylamino group. Data are derived from fluorochemical catalogs and synthesis studies:

Key Observations :

- Electron-Withdrawing vs.

- Molecular Weight Trends : The trifluoromethyl (-CF₃) substituent increases molecular weight significantly (340.29 g/mol) compared to the dichloro derivative (316.20 g/mol), which may correlate with altered solubility or bioavailability .

Comparison with Non-Thiazole Analogs

Compounds with similar substituents but different core structures provide insight into the role of the thiazole ring:

Key Observations :

- Core Structure Impact : The thiazole core in the target compound likely confers greater rigidity and aromaticity compared to the flexible propionic acid ester backbone in compound 5 of . This structural difference may influence binding interactions in biological systems or material applications.

- Elemental Analysis : The lower carbon content in the propionic acid analog (55.10% vs. ~49–68% in thiazoles) reflects differences in hydrocarbon composition due to the sulfur-containing thiazole ring .

Elemental Analysis and Purity

Elemental data from related thiazole derivatives highlight structural consistency and synthesis efficiency:

Key Observations :

- Minor deviations in elemental analysis (e.g., 49.07% vs. 49.30% carbon in ) suggest high synthetic precision, a critical factor in pharmaceutical applications.

生物活性

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a dichlorophenyl group, contributing to its pharmacological effects.

- Molecular Formula: C13H12Cl2N2O2S

- Molecular Weight: 331.22 g/mol

- CAS Number: 1715292-19-5

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid have shown activity against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that similar thiazole compounds inhibited M. tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml .

Xanthine Oxidase Inhibition

Xanthine oxidase inhibitors are crucial in managing conditions like gout and hyperuricemia. A related study highlighted that thiazole derivatives possess xanthine oxidase inhibitory activity, with IC50 values indicating moderate potency. For example, compounds within the same structural family demonstrated IC50 values ranging from 3.6 to 9.9 µM . This suggests that 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester may also exhibit similar inhibitory effects.

Antioxidant Activity

The antioxidant properties of thiazole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. Experimental studies have shown that certain thiazole derivatives improve antioxidant enzyme levels and reduce lipid peroxidation in diabetic models .

Case Study: Antimicrobial Efficacy

A study focused on the synthesis of thiazole derivatives found that modifications to the thiazole ring significantly affected antimicrobial activity. The introduction of different substituents led to variations in MIC values against E. coli and S. aureus, indicating structure-activity relationships that could be explored further for drug development .

Research Findings: Xanthine Oxidase Inhibitors

Research conducted on various thiazole derivatives revealed their potential as xanthine oxidase inhibitors. The study utilized molecular docking techniques to elucidate binding affinities and interactions within the enzyme's active site, confirming the efficacy of these compounds in reducing uric acid levels in vitro .

Data Table: Biological Activities of Related Thiazole Compounds

常见问题

Q. What synthetic methodologies are most effective for preparing 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester?

- The compound can be synthesized via a multi-step process involving: (i) Condensation of 3,4-dichloroaniline with a thiazole precursor (e.g., 5-methylthiazole-4-carboxylic acid ethyl ester) under reflux in polar aprotic solvents like DMSO or DMF. (ii) Isolation of intermediates via ice-water quenching and recrystallization (yields ~65% under optimized conditions) . (iii) Esterification or transesterification steps using ethanol and acid catalysts (e.g., H₂SO₄) to finalize the ethyl ester group .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical techniques :

- Elemental analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., C: 49.30% calc. vs. 49.07% obs.) .

- HPLC/MS : Monitor byproducts like hydrolyzed acid derivatives or unreacted intermediates.

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichlorophenylamino group at position 2, methyl at position 5) .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Antimicrobial assays : Use agar dilution or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for structurally similar thiazole derivatives .

- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the ethyl ester intermediate?

- Optimization strategies :

- Solvent selection : Replace DMSO with DMF to reduce side reactions (e.g., oxidation) .

- Catalytic additives : Use sodium acetate to stabilize reactive intermediates during cyclization .

- Reaction monitoring : Employ TLC or in-situ IR to terminate reflux at optimal conversion points (typically 6–18 hours) .

Q. What are common byproducts in this synthesis, and how can they be characterized?

- Byproducts :

- Hydrolyzed acid derivative (due to ester cleavage under basic conditions).

- Chlorinated side products from incomplete substitution .

- Characterization methods :

- LC-MS : Identify molecular weights of unexpected peaks.

- X-ray crystallography : Resolve ambiguous structures in recrystallized byproducts .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Case study : Compare the target compound with analogs (e.g., 2-(2,4-dichlorophenylamino) or 5-ethyl derivatives).

- Data interpretation : Meta-analysis of MIC (Minimum Inhibitory Concentration) values shows that 3,4-dichloro substitution enhances antifungal activity by ~30% compared to 2,4-dichloro analogs .

- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) modeling to predict activity trends .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Hypothesis : The dichlorophenyl group may intercalate into DNA or inhibit enzymes (e.g., topoisomerases) via halogen bonding.

- Experimental approaches :

- Fluorescence quenching : Monitor binding to DNA minor grooves using ethidium bromide displacement assays .

- Molecular docking : Simulate interactions with bacterial dihydrofolate reductase (DHFR) .

Data Contradictions and Resolution

Q. Why do reported yields vary across synthetic protocols (e.g., 65% vs. 50%)?

- Key factors :

- Purity of starting materials (e.g., 3,4-dichloroaniline hydrochloride vs. free base).

- Reaction scale: Microscale reactions often yield less due to handling losses .

Q. How can discrepancies in biological activity data between studies be addressed?

- Root causes : Variability in assay conditions (e.g., pH, serum content) or cell line susceptibility.

- Best practices :

- Include positive controls (e.g., ciprofloxacin for antibacterial assays).

- Report MIC values with 95% confidence intervals across triplicate experiments .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Reaction Conditions

| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reflux | DMSO | None | 18 | 65 | |

| Reflux | DMF | NaOAc | 6 | 72 | |

| Microwave-assisted | Ethanol | H₂SO₄ | 2 | 58 |

Q. Table 2. Biological Activity of Analogous Compounds

| Compound Substituents | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Reference |

|---|---|---|---|

| 2-(3,4-Dichlorophenylamino) | 8.2 | 12.5 | |

| 2-(2,4-Dichlorophenylamino) | 15.7 | 18.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。